molecular formula C13H18N2O4S B12087501 1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester

1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester

Cat. No.: B12087501
M. Wt: 298.36 g/mol
InChI Key: MHFIUSVLFWXPQA-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound is known for its unique structure, which includes an aminophenyl sulfonyl group attached to a proline ethyl ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with DL-proline ethyl ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester involves its interaction with specific molecular targets and pathways. The aminophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The proline moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the aminophenyl sulfonyl group and the proline ethyl ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

ethyl 1-(4-aminophenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H18N2O4S/c1-2-19-13(16)12-4-3-9-15(12)20(17,18)11-7-5-10(14)6-8-11/h5-8,12H,2-4,9,14H2,1H3

InChI Key

MHFIUSVLFWXPQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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